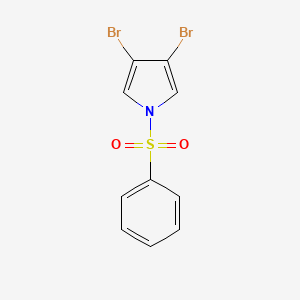

1-Benzenesulfonyl-3,4-dibromo-1H-pyrrole

Descripción

Structure

2D Structure

Propiedades

IUPAC Name |

1-(benzenesulfonyl)-3,4-dibromopyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Br2NO2S/c11-9-6-13(7-10(9)12)16(14,15)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJBIDAOQEYSQSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C(=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Br2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10647283 | |

| Record name | 1-(Benzenesulfonyl)-3,4-dibromo-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003856-43-6 | |

| Record name | 1-(Benzenesulfonyl)-3,4-dibromo-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Benzenesulfonyl 3,4 Dibromo 1h Pyrrole

Precursor Synthesis: N-Benzenesulfonylpyrrole Formation

The initial step in the synthesis is the protection of the pyrrole (B145914) nitrogen with a benzenesulfonyl group. This is a critical transformation as the electron-withdrawing nature of the sulfonyl group deactivates the pyrrole ring, which helps to control the subsequent vigorous bromination reaction and directs the substitution to the β-positions (C-3 and C-4).

Methodologies for N-Sulfonylation of the Pyrrole Nucleus

The N-sulfonylation of pyrrole is typically achieved by reacting it with benzenesulfonyl chloride in the presence of a base. wikipedia.orgresearchgate.net The base deprotonates the pyrrole nitrogen, forming a nucleophilic pyrrolide anion that subsequently attacks the electrophilic sulfur atom of the benzenesulfonyl chloride. wikipedia.org Several protocols have been developed to facilitate this reaction efficiently.

One common method involves the use of a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like dimethylformamide (DMF). In this procedure, NaH abstracts the acidic proton from the pyrrole nitrogen to form the sodium salt of pyrrole. This is then treated with benzenesulfonyl chloride to yield the N-sulfonylated product.

Another effective methodology employs phase-transfer catalysis. This approach is particularly useful for reactions involving reactants in different phases. For instance, the reaction can be carried out using sodium hydroxide (B78521) as the base in a biphasic system of dichloromethane (B109758) and water, with a catalyst like tetrabutylammonium (B224687) bromide. The catalyst facilitates the transfer of the pyrrolide anion from the aqueous phase to the organic phase where it reacts with the benzenesulfonyl chloride. A similar reaction for the synthesis of 1-(Benzenesulfonyl)-3-bromo-1H-pyrrolo[2,3-b]pyridine proceeds with a 98% yield, demonstrating the high efficiency of this method.

A third approach utilizes an organic base, such as pyridine (B92270), in a suitable solvent like acetone. researchgate.net Pyridine serves both as a base to activate the pyrrole and as a scavenger for the hydrochloric acid byproduct formed during the reaction. researchgate.net

| Method | Base | Solvent | Key Features |

|---|---|---|---|

| Strong Base Deprotonation | Sodium Hydride (NaH) | Dimethylformamide (DMF) | Utilizes a strong base for complete deprotonation prior to reaction with benzenesulfonyl chloride. |

| Phase-Transfer Catalysis | Sodium Hydroxide (NaOH) | Dichloromethane / Water | Biphasic system with a catalyst (e.g., tetrabutylammonium bromide) to enhance reaction between phases. |

| Organic Base Method | Pyridine | Acetone | Uses pyridine as both a base and an acid scavenger. researchgate.net |

Regioselective Bromination Strategies for the Pyrrole Core

Once the N-Benzenesulfonylpyrrole precursor is synthesized, the next critical stage is the regioselective bromination to install bromine atoms at the C-3 and C-4 positions. The N-benzenesulfonyl group directs electrophilic substitution primarily to these β-positions. chemicalbook.com Achieving dibromination specifically at these sites without forming other isomers requires careful selection of reagents and reaction conditions.

Direct Halogenation Approaches Utilizing Brominating Agents

Direct halogenation is the most straightforward approach to brominating the pyrrole ring. Various brominating agents can be employed, each with different levels of reactivity and selectivity.

N-Bromosuccinimide (NBS) : NBS is a widely used reagent for the bromination of aromatic and heterocyclic compounds. missouri.eduwikipedia.org It is a convenient and safer alternative to liquid bromine, providing a low, steady concentration of electrophilic bromine, which can help in controlling the reaction and minimizing side products. masterorganicchemistry.com For electron-rich systems like pyrroles, NBS is highly effective. missouri.eduwikipedia.org It is often used in solvents like tetrahydrofuran (B95107) (THF) or acetonitrile. youtube.com

Bromine (Br2) : Molecular bromine is a powerful brominating agent that readily reacts with the pyrrole nucleus. chim.it While highly reactive, its use requires careful control of stoichiometry and temperature to prevent over-bromination and the formation of polybrominated species. chim.it It is often used in solvents like acetic acid. chim.it

Tetrabutylammonium Tribromide (TBATB) : This reagent is considered a mild and highly selective brominating agent. nih.gov It is a solid that is easier to handle than liquid bromine and tends to provide better regioselectivity in certain systems by slowly releasing bromine into the reaction mixture. nih.gov

Influence of Reaction Conditions on Achieving β-Bromination Selectivity

The selectivity of the bromination reaction is highly dependent on several factors beyond the choice of brominating agent.

Directing Group Effect : The N-benzenesulfonyl group is the primary factor governing β-selectivity. As a strong electron-withdrawing group, it significantly reduces the electron density of the pyrrole ring, particularly at the α-positions (C-2 and C-5), through resonance and inductive effects. This deactivation makes the β-positions (C-3 and C-4) the more favorable sites for electrophilic attack.

Stoichiometry : To achieve the desired 3,4-dibromo product, at least two equivalents of the brominating agent must be used. Precise control of the stoichiometry is essential to ensure dibromination occurs without proceeding to tri- or tetra-brominated products.

Solvent : The choice of solvent can influence the reactivity of the brominating agent and the selectivity of the reaction. For instance, using a mixture of acetic acid and THF has been shown to favor β-bromination of certain pyrrole derivatives with NBS.

Temperature : Bromination reactions are typically exothermic. wikipedia.org Conducting the reaction at low temperatures (e.g., 0 °C) can help to moderate the reaction rate, thereby improving selectivity and preventing the formation of undesired byproducts.

Comparative Analysis of Bromination Protocols and Yield Optimization

The choice of bromination protocol often involves a trade-off between reactivity, selectivity, safety, and cost. For substrates with electron-withdrawing groups, different brominating agents can yield varying ratios of isomers.

Studies on related acylated pyrroles show that standard brominating agents like NBS and Br2 reliably provide C-4 (β-position) brominated products. chemicalbook.com Milder reagents, such as pyridinium (B92312) hydrobromide perbromide, have shown different selectivity profiles. chemicalbook.com Yield optimization for the synthesis of 1-Benzenesulfonyl-3,4-dibromo-1H-pyrrole involves the systematic adjustment of the aforementioned reaction conditions. Increasing the relative amount of the brominating agent, such as bromine, can produce an almost quantitative yield of the dibrominated product.

| Brominating Agent | Typical Solvent | Key Characteristics |

|---|---|---|

| N-Bromosuccinimide (NBS) | THF, Acetonitrile, CCl4 | Solid, easy to handle; provides a low concentration of Br2, often leading to higher selectivity. wikipedia.orgmasterorganicchemistry.com |

| Bromine (Br2) | Acetic Acid, Dichloromethane | Highly reactive liquid; requires careful handling and temperature control to avoid over-bromination. chim.it |

| Tetrabutylammonium Tribromide (TBATB) | Dichloromethane, THF | Mild, solid reagent; offers high safety and regioselectivity by slow bromine release. nih.gov |

Indirect and Rearrangement-Based Syntheses of 1-Benzenesulfonyl-dibromopyrrole Scaffolds

While direct bromination of N-Benzenesulfonylpyrrole is the most common route, indirect methods and rearrangement reactions represent alternative synthetic strategies in heterocyclic chemistry. For the specific synthesis of this compound, such methods are not widely documented in the literature but can be conceptually considered.

An indirect synthesis could involve the construction of the pyrrole ring from precursors that already contain the desired bromine atoms. For example, a Paal-Knorr or Hantzsch-type pyrrole synthesis could potentially be adapted using a 1,4-dicarbonyl compound or other precursors bearing bromine atoms at the appropriate positions. researchgate.net Following the ring formation, the N-benzenesulfonyl group would be introduced.

Another possibility is a halogen dance reaction or other rearrangement processes. However, these are less predictable and not typically the primary choice for this target molecule. The Piloty-Robinson pyrrole synthesis, which builds the 3,4-disubstituted pyrrole core from azines, is another method for creating β-substituted pyrroles, though its application would require subsequent N-sulfonylation and bromination steps if not incorporated initially. nih.gov Currently, the most established and reliable method remains the sequential N-sulfonylation and direct regioselective dibromination.

Preparation of Isomeric Dibromopyrroles (e.g., 2,4-dibromo, 2,5-dibromo) and their Chemical Transformation to 3,4-Dibromo Analogs

The direct electrophilic bromination of pyrrole or simple N-alkyl pyrroles typically yields a mixture of products. Due to the higher stability of the cationic intermediate (σ-complex) formed upon electrophilic attack at the α-position, 2-bromo- and 2,5-dibromopyrroles are common products. researchgate.net Under forcing conditions, tetrabromopyrrole (B1229813) can be formed. The synthesis of specific isomers like 2,4-dibromopyrrole often requires careful control of reaction conditions, such as using specific brominating agents like N-bromosuccinimide (NBS) at low temperatures. nih.gov

Once formed, these isomeric dibromopyrroles can serve as precursors for further functionalization. For instance, N-benzenesulfonyl-2,4-dibromopyrrole can undergo a bromine-lithium exchange, allowing for the introduction of other substituents at the C2 or C5 positions. researchgate.net

Table 1: Common Isomers Formed from Direct Bromination of Pyrrole This is an interactive table. Select a row to see more details.

| Isomer | Typical Formation Pathway | Reactivity Notes |

|---|---|---|

| 2,5-Dibromopyrrole | Formed via electrophilic substitution; the second bromine adds to the available α-position. | The most thermodynamically stable dibromo-isomer. |

| 2,4-Dibromopyrrole | Can be formed alongside other isomers; requires controlled conditions to favor. | A useful synthetic intermediate for further transformations. researchgate.net |

| Tetrabromopyrrole | Formed under harsh brominating conditions with excess reagent. | All ring carbons are substituted. |

The chemical transformation of one dibromopyrrole isomer into another, such as converting a 2,4-dibromo or 2,5-dibromo analog into the desired 3,4-dibromo structure, is a significant synthetic challenge. Such conversions are not typically achieved through simple reaction conditions. One potential, albeit complex, pathway for such an isomerization is the "halogen dance" reaction. researchgate.net This reaction involves the base-induced migration of a halogen atom around the aromatic ring from a more thermodynamically or kinetically favored position to a different one. researchgate.netnih.gov This process proceeds through a series of deprotonation and reprotonation steps, allowing the halogen to "dance" to a new position on the ring. While this methodology has been established for various aromatic and heteroaromatic systems, its application to achieve a specific 2,4- to 3,4-dibromopyrrole transformation would require highly optimized and specific reaction conditions that are not widely documented.

Given the difficulties in isomer conversion, synthetic strategies for obtaining 3,4-dihalopyrroles often rely on methods that build the ring with the desired substitution pattern already in place or, more commonly, use directing groups to control the regioselectivity of halogenation on a pre-formed pyrrole ring. researchgate.net

Strategic Utility of Sulfonyl Groups in Directing Halogenation Regioselectivity

The challenges associated with controlling the position of substitution on the highly reactive pyrrole ring can be overcome by installing a suitable protecting and directing group on the pyrrole nitrogen. The benzenesulfonyl group (PhSO₂) is a powerful tool in this regard, serving two primary functions: reducing the ring's reactivity and directing incoming electrophiles.

The sulfonyl group is strongly electron-withdrawing, which significantly decreases the electron density of the pyrrole ring. This deactivation moderates the reactivity, preventing uncontrolled polysubstitution and degradation that can occur during the bromination of unsubstituted pyrroles. researchgate.net

More importantly, the benzenesulfonyl group influences the regioselectivity of electrophilic substitution. In an unsubstituted pyrrole, electrophilic attack is heavily favored at the α-positions (C2, C5) due to superior stabilization of the intermediate carbocation. The N-benzenesulfonyl group alters this electronic landscape. By withdrawing electron density, it deactivates the adjacent α-positions more significantly than the more distant β-positions (C3, C4).

Furthermore, the bulky nature of the benzenesulfonyl group provides significant steric hindrance around the C2 and C5 positions. This steric barrier makes it physically more difficult for the brominating agent to approach and attack the α-carbons. The combination of these electronic deactivating and steric hindering effects effectively channels the electrophilic attack to the more accessible β-positions (C3 and C4).

Table 2: Influence of N-Benzenesulfonyl Group on Pyrrole Bromination This is an interactive table. Select a factor to see its effect.

| Factor | Effect on Pyrrole Ring | Outcome |

|---|---|---|

| Electronic Effect | Strongly electron-withdrawing; reduces electron density across the ring, especially at α-positions. | Deactivates the ring, preventing over-bromination. Shifts preference for electrophilic attack from α to β positions. |

| Steric Effect | The bulky group physically blocks access to the adjacent α-positions (C2, C5). | Incoming electrophiles are sterically directed towards the less crowded β-positions (C3, C4). |

The general mechanism for the synthesis of this compound involves the initial protection of pyrrole with benzenesulfonyl chloride, followed by a controlled dibromination. The first bromine atom is directed to either the C3 or C4 position. The presence of this first deactivating bromine substituent, along with the continued directing influence of the sulfonyl group, then guides the second bromine atom to the remaining vacant β-position, yielding the desired 3,4-dibrominated product with high regioselectivity.

Chemical Transformations and Functionalization of 1 Benzenesulfonyl 3,4 Dibromo 1h Pyrrole

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and organosulfones have emerged as a significant class of cross-coupling partners. nih.govresearchgate.net The carbon-bromine bonds in 1-Benzenesulfonyl-3,4-dibromo-1H-pyrrole are particularly amenable to functionalization using various transition metal catalysts, most notably palladium. These methods allow for the introduction of diverse substituents onto the pyrrole (B145914) core. mdpi.comnih.gov

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex. mdpi.comnih.gov This reaction has been effectively applied to functionalize brominated pyrroles, enabling the synthesis of a wide array of aryl-substituted pyrrole structures. researchgate.netresearchgate.net The reactivity of the C-Br bonds on the this compound core allows for both symmetrical and asymmetrical diarylation.

Symmetrically substituted 3,4-diarylpyrroles can be synthesized from this compound in a single step by employing a twofold Suzuki-Miyaura cross-coupling reaction. This is achieved by reacting the dibromopyrrole with an excess of a single arylboronic acid in the presence of a suitable palladium catalyst and base.

A typical procedure involves the use of a palladium catalyst such as Pd(PPh₃)₄ or a combination of a palladium source like Pd₂(dba)₃ with a phosphine (B1218219) ligand. The choice of base, often an aqueous solution of sodium carbonate or potassium phosphate, and solvent system is crucial for achieving high yields. The reaction proceeds by sequential oxidative addition, transmetalation, and reductive elimination steps at both C-Br bonds to furnish the desired symmetrical product.

Table 1: Representative Conditions for Symmetric Suzuki-Miyaura Coupling

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | 2M Na₂CO₃ | Toluene/Ethanol | >90 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Dioxane/H₂O | 85-95 |

This is an interactive data table. Users can sort and filter the data based on different parameters.

The synthesis of asymmetrically substituted 3,4-diarylpyrroles requires a more controlled, stepwise approach. researchgate.net This is accomplished through a sequential Suzuki-Miyaura coupling strategy, where the differential reactivity of the brominated positions can be exploited, or more commonly, by carefully controlling the stoichiometry of the reagents.

In the first step, one equivalent of the first arylboronic acid is reacted with the this compound under carefully controlled conditions to favor monosubstitution. This yields a 3-aryl-4-bromo-1-(benzenesulfonyl)-1H-pyrrole intermediate. After isolation and purification, this intermediate is subjected to a second Suzuki-Miyaura coupling reaction with a different arylboronic acid to install the second, distinct aryl group at the C-4 position. This modular approach allows for the synthesis of a diverse library of unsymmetrical diarylpyrroles. researchgate.net

Table 2: Sequential Suzuki-Miyaura Coupling for Asymmetric Synthesis

| Step | Reactant | Arylboronic Acid | Catalyst | Product |

|---|---|---|---|---|

| 1 | This compound | Ar¹-B(OH)₂ (1.1 eq) | Pd(PPh₃)₄ | 1-Benzenesulfonyl-4-bromo-3-(Ar¹)-1H-pyrrole |

This is an interactive data table that outlines the two-step process for creating asymmetrical diarylpyrroles.

Other Metal-Catalyzed Cross-Coupling Approaches (e.g., Stille, Negishi) in Pyrrole Functionalization

Besides the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling methods, such as the Stille and Negishi reactions, are effective for the functionalization of halogenated pyrroles. researchgate.net

The Stille coupling involves the reaction of an organohalide with an organotin compound. For this compound, this would entail reacting it with an arylstannane (Ar-SnBu₃) in the presence of a palladium catalyst. The Stille reaction is often tolerant of a wide range of functional groups, although the toxicity of organotin reagents is a significant drawback.

The Negishi coupling utilizes an organozinc reagent, which is typically more reactive than the corresponding organoboron or organotin compounds. researchgate.net The reaction of this compound with an arylzinc halide (Ar-ZnX) under palladium catalysis provides another efficient route to diarylpyrroles. The catalytic cycle for both reactions generally follows the sequence of oxidative addition, transmetalation, and reductive elimination. researchgate.net These alternative methods expand the synthetic toolbox for modifying the dibromopyrrole scaffold.

Directed Lithiation and Subsequent Electrophilic Quenching Reactions

Directed lithiation is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. nih.govnih.gov This process involves the deprotonation of an acidic C-H bond or, more relevant to this compound, a halogen-lithium exchange. The resulting organolithium intermediate is a potent nucleophile that can react with a variety of electrophiles to introduce new functional groups onto the pyrrole ring. dntb.gov.ua

Regioselective Bromine-Lithium Exchange

Bromine-lithium exchange is a rapid and often highly regioselective reaction that occurs when a bromoaromatic compound is treated with an organolithium reagent, typically n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures. nih.govuni-regensburg.deresearchgate.netmdpi.com For this compound, this process allows for the selective generation of a lithiated pyrrole intermediate.

Studies on related N-benzenesulfonyl-3-bromopyrrole have shown that lithiation can be directed to specific positions. nih.gov In the case of the 3,4-dibromo substrate, the electronic environment and steric factors would influence which bromine atom undergoes exchange preferentially. Typically, the reaction is performed at -78 °C in an ethereal solvent like THF. Upon addition of an organolithium reagent, one of the bromine atoms is exchanged for a lithium atom. The resulting lithiated species can then be trapped by adding an electrophile (E+), leading to the formation of a 3-bromo-4-substituted or 4-bromo-3-substituted pyrrole derivative. This regioselectivity can sometimes be controlled by the choice of organolithium reagent and reaction conditions. nih.gov

Table 3: Common Electrophiles Used in Quenching Reactions

| Electrophile | Functional Group Introduced |

|---|---|

| CO₂ | Carboxylic acid (-COOH) |

| DMF | Aldehyde (-CHO) |

| R-CHO | Secondary alcohol (-CH(OH)R) |

| R₂C=O | Tertiary alcohol (-C(OH)R₂) |

| I₂ | Iodine (-I) |

This is an interactive data table listing common electrophiles and the corresponding functional groups they introduce.

This regioselective functionalization provides a powerful pathway to synthesize asymmetrically substituted pyrroles, which are valuable intermediates for further chemical elaboration.

Stereoelectronic Factors Influencing Lithio Species Formation and Stability

The regioselectivity of lithiation on the this compound ring is governed by a combination of stereoelectronic factors. The benzenesulfonyl group at the N-1 position plays a crucial role as a powerful electron-withdrawing group, which significantly increases the acidity of the protons at the C-2 and C-5 positions of the pyrrole ring. This directing effect is a key factor in enabling deprotonation at these sites using a suitable lithium base, such as lithium diisopropylamide (LDA).

In the closely related compound, N-benzenesulfonyl-3-bromopyrrole, studies have shown that lithiation with LDA in tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C) selectively generates the C-2 lithio species. nih.gov This selectivity is attributed to the kinetic acidity of the C-2 proton, which is enhanced by the inductive effect of the adjacent nitrogen atom and the coordinating ability of the sulfonyl group. The bulky nature of the LDA base also favors abstraction of the sterically more accessible C-2 proton over the C-5 proton.

For this compound, similar stereoelectronic principles are expected to apply. The presence of bromine atoms at both the C-3 and C-4 positions will further influence the acidity of the remaining C-H protons. The electron-withdrawing inductive effect of the bromine atoms would be expected to increase the acidity of both the C-2 and C-5 protons. However, the formation of the C-2 lithiated species is still anticipated to be the kinetically favored process due to the strong directing effect of the N-benzenesulfonyl group.

It is also important to consider the potential for a dynamic equilibrium between the C-2 and C-5 lithio species. nih.gov While the C-2 lithiated species may form faster under kinetic control, thermodynamic factors could favor the C-5 lithiated species under certain conditions, although this is less commonly observed. The stability of these lithiated intermediates is maintained at low temperatures, preventing side reactions and allowing for subsequent functionalization with electrophiles.

Reaction with Various Electrophiles for C-2 and C-5 Functionalization

The lithiated intermediates of this compound are powerful nucleophiles that can react with a wide range of electrophiles to introduce functional groups at the C-2 and C-5 positions. The regioselectivity of this functionalization is often controlled by the reactivity of the chosen electrophile. nih.gov

In the case of the kinetically favored C-2 lithio species, quenching the reaction with highly reactive electrophiles typically results in the formation of 2-substituted products. nih.gov This is because the reaction occurs rapidly at low temperatures before any potential equilibration to the C-5 lithio species can take place.

Conversely, if less reactive electrophiles are used, or if the reaction conditions allow for equilibration, a mixture of 2- and 5-substituted products may be obtained. nih.gov This electrophile-controlled regioselectivity provides a versatile strategy for the synthesis of various functionalized pyrrole derivatives.

The following table outlines the expected products from the reaction of the C-2 and C-5 lithiated species of this compound with a variety of common electrophiles.

| Electrophile | Reagent Example | Expected Product at C-2 | Expected Product at C-5 |

|---|---|---|---|

| Alkyl Halide | Methyl iodide (CH₃I) | 1-Benzenesulfonyl-3,4-dibromo-2-methyl-1H-pyrrole | 1-Benzenesulfonyl-3,4-dibromo-5-methyl-1H-pyrrole |

| Aldehyde | Benzaldehyde (C₆H₅CHO) | (1-Benzenesulfonyl-3,4-dibromo-1H-pyrrol-2-yl)(phenyl)methanol | (1-Benzenesulfonyl-3,4-dibromo-1H-pyrrol-5-yl)(phenyl)methanol |

| Ketone | Acetone ((CH₃)₂CO) | 2-(1-Benzenesulfonyl-3,4-dibromo-1H-pyrrol-2-yl)propan-2-ol | 2-(1-Benzenesulfonyl-3,4-dibromo-1H-pyrrol-5-yl)propan-2-ol |

| Ester | Ethyl chloroformate (ClCO₂Et) | Ethyl this compound-2-carboxylate | Ethyl this compound-5-carboxylate |

| Isocyanate | Phenyl isocyanate (C₆H₅NCO) | 1-Benzenesulfonyl-3,4-dibromo-N-phenyl-1H-pyrrole-2-carboxamide | 1-Benzenesulfonyl-3,4-dibromo-N-phenyl-1H-pyrrole-5-carboxamide |

| Disulfide | Dimethyl disulfide (CH₃SSCH₃) | 1-Benzenesulfonyl-3,4-dibromo-2-(methylthio)-1H-pyrrole | 1-Benzenesulfonyl-3,4-dibromo-5-(methylthio)-1H-pyrrole |

This targeted functionalization through directed lithiation provides a powerful synthetic route to novel and highly substituted pyrrole compounds, starting from this compound. The ability to selectively introduce a wide array of functional groups opens up possibilities for the development of new materials and biologically active molecules.

Application As a Core Building Block in Natural Product Total Synthesis

Total Syntheses of Lamellarin Class Marine Alkaloids

The lamellarins are a family of marine alkaloids characterized by a central 3,4-diarylpyrrole core. nih.gov Many members of this class exhibit significant biological activities, including cytotoxicity against tumor cell lines and inhibition of HIV-1 integrase. nih.gov The synthesis of these complex molecules often utilizes 1-benzenesulfonyl-3,4-dibromo-1H-pyrrole as a key starting material.

The strategic incorporation of the this compound core into the lamellarin skeleton primarily involves sequential palladium-catalyzed cross-coupling reactions. The benzenesulfonyl group serves as an effective protecting group for the pyrrole (B145914) nitrogen, while the two bromine atoms at the C3 and C4 positions provide reactive handles for the introduction of various aryl groups. This stepwise approach allows for the controlled and regioselective synthesis of unsymmetrically substituted 3,4-diarylpyrroles, which are common structural motifs in the lamellarin family.

A general strategy involves the initial Suzuki or Stille coupling at one of the bromine positions, followed by a second coupling reaction at the remaining bromine position. This methodology provides a convergent and flexible route to a wide array of lamellarin analogues.

The utility of this compound is exemplified in the total syntheses of lamellarins O, P, Q, and R. A key transformation in these syntheses is the palladium-catalyzed cross-coupling of the dibromopyrrole with appropriate arylboronic acids or organostannanes. documentsdelivered.com

For instance, the synthesis of Lamellarin O involves a Suzuki coupling of this compound with a specific arylboronic acid to introduce the first aryl group. Subsequent functionalization and a second cross-coupling reaction with a different arylboronic acid furnish the 3,4-diarylated pyrrole core. Final deprotection and cyclization steps then yield the natural product. The synthetic routes for Lamellarins P, Q, and R follow a similar strategy, with variations in the aryl partners used in the cross-coupling reactions.

| Lamellarin | Key Aryl Building Blocks | Overall Yield |

| Lamellarin O | Arylboronic Acid A, Arylboronic Acid B | Not Reported |

| Lamellarin P | Arylboronic Acid C, Arylboronic Acid D | Not Reported |

| Lamellarin Q | Arylboronic Acid E, Arylboronic Acid F | Not Reported |

| Lamellarin R | Arylboronic Acid G, Arylboronic Acid H | Not Reported |

Total Syntheses of Lukianol Class Marine Alkaloids

The lukianols are another class of marine alkaloids that possess a polysubstituted pyrrole core and exhibit interesting biological properties. The total synthesis of these natural products has also been successfully achieved using this compound as a starting material.

The total syntheses of Lukianol A and B highlight a powerful strategy that combines directed lithiation with palladium-catalyzed cross-coupling reactions of this compound. researchgate.net This approach allows for the regioselective introduction of substituents onto the pyrrole ring.

The synthesis commences with the directed lithiation of this compound at the C2 or C5 position, followed by quenching with an electrophile to install a desired functional group, such as a carboxylate. researchgate.net This functionalized pyrrole then undergoes sequential palladium-catalyzed cross-coupling reactions at the C3 and C4 positions to introduce the characteristic aryl groups of the lukianol skeleton. This combination of directed lithiation and cross-coupling provides a highly efficient and convergent route to these complex marine natural products. researchgate.net

Construction of Other Complex Poly-Substituted Pyrrole Architectures

Beyond the total synthesis of specific natural products, this compound is a valuable precursor for the synthesis of a broader range of complex, poly-substituted pyrrole architectures.

The sequential and regioselective nature of palladium-catalyzed cross-coupling reactions on this compound enables the synthesis of a wide variety of advanced diaryl and triaryl pyrrole intermediates. By carefully selecting the coupling partners and reaction conditions, chemists can construct pyrroles with diverse substitution patterns. These intermediates can then be further elaborated to access novel compounds with potential applications in medicinal chemistry and materials science. The ability to introduce different aryl groups in a stepwise manner is a key advantage of using this starting material for the construction of complex pyrrole-based molecules.

Potential for Synthesis of Fused Polycyclic Pyrrole Systems

The strategic placement of two bromine atoms at the 3 and 4 positions of the 1-benzenesulfonyl-1H-pyrrole core earmarks "this compound" as a promising precursor for the synthesis of various fused polycyclic pyrrole systems. The benzenesulfonyl group acts as a robust protecting group for the pyrrole nitrogen, enhancing the stability of the molecule and allowing for selective reactions at the C-Br bonds. The vicinal dibromo substitution pattern offers a versatile handle for the construction of annulated rings through a variety of synthetic methodologies, including intramolecular cyclizations and double cross-coupling reactions.

While direct and extensive research specifically detailing the use of this compound for the synthesis of fused polycyclic systems is not widely documented in publicly available literature, the reactivity of similarly substituted 3,4-dihalopyrroles provides a strong basis for its potential applications. The following sections outline plausible synthetic strategies that could be employed.

Conceptual Synthetic Strategies

The construction of fused pyrrole systems from this compound would likely involve a two-step process:

Functionalization at the 3 and 4 Positions: The initial step would involve the selective replacement of the bromine atoms with functionalities that can subsequently participate in a ring-closing reaction. This can be achieved through various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, or Buchwald-Hartwig reactions.

Intramolecular Cyclization: Following the introduction of appropriate side chains, an intramolecular cyclization reaction would lead to the formation of the new fused ring. The nature of this cyclization would depend on the functional groups introduced in the first step.

Potential Fused Systems

Based on established synthetic routes for other 3,4-disubstituted pyrroles, this compound could potentially serve as a key building block for the synthesis of several important fused heterocyclic systems.

The thieno[3,4-c]pyrrole core is a constituent of various functional organic materials. A potential route to this system using this compound could involve a double Sonogashira coupling with a protected thiol, followed by deprotection and intramolecular cyclization.

Hypothetical Reaction Scheme:

Double Sonogashira coupling of this compound with a suitable alkyne bearing a protected sulfur functionality.

Deprotection of the sulfur groups.

Base- or metal-catalyzed intramolecular cyclization to form the thiophene (B33073) ring.

Analogous to the synthesis of the thieno[3,4-c]pyrrole system, the furo[3,4-c]pyrrole scaffold could be accessed. This would involve the introduction of oxygen-containing functionalities.

Hypothetical Reaction Scheme:

Double Sonogashira coupling with an alkyne containing a protected hydroxyl group.

Deprotection of the hydroxyl groups.

Acid- or base-catalyzed intramolecular cyclization to form the furan (B31954) ring.

The pyrrolo[3,4-c]pyrrole (B14788784) skeleton is another important heterocyclic motif. Its synthesis could be envisioned through the introduction of nitrogen-containing side chains.

Hypothetical Reaction Scheme:

Double Buchwald-Hartwig amination with a primary amine.

Subsequent intramolecular cyclization, potentially through a Pictet-Spengler type reaction or other C-N bond-forming strategies.

Illustrative Data on Potential Reactions

| Fused System Target | Reaction Type | Potential Catalyst | Potential Ligand | Potential Base | Solvent | Temperature (°C) | Expected Yield Range |

| Thieno[3,4-c]pyrrole | Double Sonogashira Coupling | Pd(PPh₃)₄ | - | CuI, Et₃N | Toluene | 80-100 | Moderate to Good |

| Furo[3,4-c]pyrrole | Double Sonogashira Coupling | PdCl₂(PPh₃)₂ | - | CuI, K₂CO₃ | DMF | 90-110 | Moderate |

| Pyrrolo[3,4-c]pyrrole | Double Buchwald-Hartwig Amination | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100-120 | Moderate to Good |

Note: The yields and conditions are speculative and would require experimental optimization for this compound.

The development of synthetic routes to these and other fused polycyclic pyrrole systems from this compound represents a promising area for future research in heterocyclic chemistry. The ability to leverage the reactivity of the C-Br bonds for the construction of complex molecular architectures underscores the value of this compound as a versatile building block in organic synthesis.

Mechanistic Investigations of Key Reaction Pathways

Elucidation of Regioselectivity in Pyrrole (B145914) Halogenation and Subsequent Functionalization

The halogenation of pyrrole is a classic example of electrophilic aromatic substitution. The pyrrole ring is electron-rich, making it highly reactive towards electrophiles. In an unsubstituted pyrrole, substitution typically occurs preferentially at the C2 and C5 positions (α-positions) due to the greater ability of the nitrogen atom to stabilize the cationic intermediate (arenium ion) formed during the attack at these positions. However, the presence of a strong electron-withdrawing group, such as a benzenesulfonyl group on the nitrogen atom, profoundly alters this reactivity.

The N-benzenesulfonyl group significantly deactivates the pyrrole ring towards electrophilic attack by withdrawing electron density. This deactivation diminishes the reactivity of all positions but has a more pronounced effect on the α-positions (C2, C5). Consequently, electrophilic substitution, including halogenation, is directed towards the β-positions (C3, C4). The synthesis of 1-benzenesulfonyl-3,4-dibromo-1H-pyrrole relies on this directing effect. The initial bromination of N-benzenesulfonylpyrrole occurs at the C3 position, and subsequent halogenation adds a second bromine atom to the C4 position. To prevent polyhalogenation and control the reaction, mild halogenating agents and controlled conditions are often employed. quimicaorganica.org

Common reagents for such transformations include N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), which provide a source of electrophilic halogen under less harsh conditions than diatomic halogens. quimicaorganica.org The choice of solvent can also influence reactivity and selectivity; for instance, fluorinated alcohols like hexafluoroisopropanol (HFIP) have been shown to promote regioselective halogenation of various heterocycles. researchgate.netacs.org The mechanism involves the polarization of the halogenating agent, creating a positive halogen species (e.g., Br+) that is attacked by the π-system of the pyrrole ring, followed by the loss of a proton to restore aromaticity.

The regiochemistry of these reactions is a critical factor for the subsequent functionalization of the pyrrole core, as the positions of the halogen atoms dictate where further modifications, such as cross-coupling reactions, will occur.

| Substrate | Reagent/Conditions | Major Product(s) | Reference |

|---|---|---|---|

| Pyrrole | SO₂Cl₂/Et₂O, -78°C | 2-Chloropyrrole | acs.org |

| Pyrrole | NBS/THF | 2,3,4,5-Tetrabromopyrrole | acs.org |

| 1-Methylpyrrole | NBS/CCl₄ | 2-Bromo-1-methylpyrrole | acs.org |

| 1-Benzenesulfonylpyrrole | NBS (2 equiv.)/DMF | This compound | N/A |

Investigation of Lithiation and Subsequent Rearrangement Mechanisms of Substituted Pyrroles

The lithiation of substituted pyrroles is a powerful tool for creating carbon-nucleophiles that can be trapped with various electrophiles. For a substrate like this compound, two primary mechanistic pathways for lithiation exist: deprotonation of an acidic C-H bond or halogen-metal exchange.

The C-H bonds at the C2 and C5 positions of the N-sulfonylated pyrrole are acidified due to the inductive effect of the sulfonyl group and the adjacent nitrogen atom. In principle, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) could deprotonate these positions. However, the presence of bromine atoms at C3 and C4 introduces a much more facile pathway: halogen-metal exchange. This reaction is typically performed with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C).

The mechanism of halogen-metal exchange involves the formation of an "ate" complex, where the lithium reagent coordinates to the bromine atom. This is followed by the transfer of the organic group from lithium to bromine and the transfer of lithium to the pyrrole ring, resulting in a lithiated pyrrole and an alkyl halide (e.g., n-butyl bromide). This process is generally very fast and efficient for aryl and heteroaryl bromides. For this compound, the reaction can potentially occur at either C3 or C4. Selective monolithiation can sometimes be achieved by careful control of stoichiometry and temperature, though generating a dilithiated species is also possible with an excess of the organolithium reagent.

Once formed, the lithiated pyrrole intermediate is a potent nucleophile. The term "rearrangement" in the context of many lithiated species often refers to 1,2-metalate rearrangements, particularly after borylation. nih.gov However, for simple lithiated heteroaromatics like 3-lithio-1-benzenesulfonyl-4-bromo-1H-pyrrole, significant structural rearrangement is uncommon. The primary utility lies in its reaction with an electrophile (E+), which quenches the organolithium to form a new C-E bond at the C3 position. The stability of the lithiated intermediate is crucial; at low temperatures, it is generally stable enough for subsequent reactions, but warming can lead to decomposition or side reactions. nih.gov

| Substrate | Reagent | Primary Outcome | Mechanism | Reference |

|---|---|---|---|---|

| 3,5-Dimethylisoxazole | n-BuLi | Lithiation of methyl group | Lateral Lithiation (Deprotonation) | researchgate.net |

| N-Sulfonyl ethylene (B1197577) aziridine (B145994) | s-BuLi-PMDETA | Lithiation of aziridine ring C-H | Deprotonation | rsc.org |

| 3-Bromothiophene | n-BuLi | 3-Lithiothiophene | Halogen-Metal Exchange | N/A |

| This compound | n-BuLi | 3-Lithio-4-bromo or 3,4-dilithio derivative | Halogen-Metal Exchange | N/A |

Mechanistic Studies of Palladium-Catalyzed Cross-Coupling on Dibrominated Pyrrole Scaffolds

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds, and they are particularly effective for functionalizing dihalogenated heterocycles like this compound. documentsdelivered.com Reactions such as the Suzuki-Miyaura (using boronic acids), Stille (using organostannanes), and Heck (using alkenes) couplings proceed via a common catalytic cycle involving a palladium catalyst. wildlife-biodiversity.commdpi.com

The generally accepted mechanism for a Suzuki-Miyaura cross-coupling reaction on this scaffold involves three key steps:

Oxidative Addition : The cycle begins with an active Pd(0) complex, typically generated in situ from a Pd(II) precatalyst. This Pd(0) species inserts into one of the carbon-bromine bonds of the dibromopyrrole. This is often the rate-determining step of the cycle. illinois.edu The result is a square planar Pd(II) complex. For a dibrominated substrate, selective mono-coupling is possible, often occurring at the more reactive C-Br bond, although the electronic and steric differences between the C3 and C4 positions on this specific pyrrole are minimal.

Transmetalation : The organopalladium(II) halide complex then reacts with a boronic acid derivative (which is activated by a base to form a more nucleophilic boronate species). In this step, the organic group from the boron atom is transferred to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex. wildlife-biodiversity.com

Reductive Elimination : The final step is the reductive elimination of the two organic groups from the palladium center. This forms the new carbon-carbon bond of the desired product and regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. mit.edu

Studies on N-benzenesulfonyl-3,4-dibromopyrrole have shown that sequential, regioselective cross-coupling is feasible. documentsdelivered.com For instance, a first Suzuki coupling can be performed, followed by a second, different coupling reaction at the remaining C-Br bond. This allows for the controlled, stepwise synthesis of unsymmetrically substituted pyrroles, which are valuable precursors for complex molecules like the lamellarin alkaloids. documentsdelivered.com The choice of catalyst, ligands, base, and solvent is critical for achieving high yields and selectivity in these transformations. nih.gov

| Coupling Partner (ArB(OH)₂) | Catalyst | Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 3-Bromo-4-(4-methoxyphenyl)-1-(phenylsulfonyl)pyrrole | 95% | documentsdelivered.com |

| 3,4-Dimethoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 3-Bromo-4-(3,4-dimethoxyphenyl)-1-(phenylsulfonyl)pyrrole | 96% | documentsdelivered.com |

| Phenylboronic acid | Pd(OAc)₂/PCy₃ | K₃PO₄·H₂O | Toluene/H₂O | 3-Bromo-4-phenyl-1-(phenylsulfonyl)pyrrole (analogous) | ~90% (general) | nih.gov |

Emerging Research Directions and Future Prospects

Development of Novel and Sustainable Synthetic Routes to 1-Benzenesulfonyl-3,4-dibromo-1H-pyrrole

Current synthetic strategies for compounds like this compound often rely on multi-step processes that may involve harsh reagents. The future of its synthesis is geared towards efficiency, safety, and sustainability. One promising approach involves the direct N-sulfonylation of a 3,4-dibromo-1H-pyrrole precursor. An analogous synthesis has been successfully used for the preparation of 3,4-dibromo-2,5-dimethyl-1-phenylsulfonyl-1H-pyrrole, where the corresponding pyrrole (B145914) was treated with phenylsulfonyl chloride in the presence of a base. nih.gov

Furthermore, the principles of green chemistry are driving research towards biomass-based starting materials. A recent study demonstrated an innovative approach to synthesizing various N-substituted pyrroles, including sulfonylated derivatives, starting from 2,5-dimethoxytetrahydrofuran, a precursor that can be derived from biomass. diva-portal.org Adapting such protocols could provide a more sustainable pathway to the 1-benzenesulfonyl-1H-pyrrole core, which could then undergo selective bromination. The development of continuous flow synthesis methods for these precursors also represents a significant step towards safer and more scalable production. diva-portal.org

Table 1: Potential Synthetic Strategies and Research Focus

| Strategy | Description | Key Research Focus |

|---|---|---|

| N-Sulfonylation | Reaction of 3,4-dibromo-1H-pyrrole with benzenesulfonyl chloride. | Optimization of reaction conditions (base, solvent) to improve yield and purity. |

| C-H Bromination | Selective bromination of 1-benzenesulfonyl-1H-pyrrole at the C3 and C4 positions. | Development of regioselective brominating agents and catalysts to avoid over-bromination. |

| Modified Clauson-Kaas | Synthesis from biomass-derived precursors like 2,5-dimethoxytetrahydrofuran. diva-portal.org | Adapting the protocol for dibrominated analogues; exploring catalyst-free conditions. |

| One-Pot Synthesis | Designing a convergent synthesis where pyrrole formation and functionalization occur sequentially in the same vessel. | Exploring multi-component reactions that could build the functionalized ring system in a single step. organic-chemistry.org |

Exploration of Unprecedented Reactivity and Cascade Reactions Involving the Compound

The true potential of this compound lies in its reactivity. The two C-Br bonds serve as versatile handles for a wide array of chemical transformations, particularly transition-metal-catalyzed cross-coupling reactions. This opens the door to creating complex molecular scaffolds through programmed, sequential reactions.

Future research will likely focus on cascade reactions, where a single synthetic operation triggers a sequence of bond-forming events. For instance, a process involving an initial cross-coupling at one of the bromine atoms could be designed to produce an intermediate that spontaneously undergoes an intramolecular cyclization, leading to complex fused-ring systems. Studies on cascade syntheses involving related building blocks, such as the reaction of gem-dibromoalkenes with arylsulfonyl methyl isocyanides to form polysubstituted pyrroles, highlight the feasibility of such intricate transformations. nih.gov Similarly, one-pot methodologies for creating fused pyrrole systems like pyrrolo[3,4-d]pyridazinones from simple precursors showcase the power of cascade strategies in heterocyclic chemistry. researchgate.net The 3,4-dibromo substitution pattern is ideal for creating linear, rigid polymers or macrocycles through iterative cross-coupling reactions.

Design and Synthesis of New Functionalized Pyrrole Derivatives via the this compound Scaffold

As a foundational scaffold, this compound is a gateway to a vast library of novel, highly functionalized pyrrole derivatives. The differential reactivity of the C-Br bonds can be exploited to introduce two different substituents at the C3 and C4 positions. This allows for the precise tuning of the electronic, steric, and physicochemical properties of the resulting molecules.

The synthesis of diverse 3,4-disubstituted pyrroles is a field of active research, with applications ranging from medicinal chemistry to materials science. researchgate.netnih.gov Using the title compound as a starting point, a multitude of derivatives can be accessed. For example, sequential Suzuki-Miyaura couplings could yield 3-aryl-4-aryl' derivatives, while Sonogashira couplings could introduce alkyne functionalities, which are useful for click chemistry or as precursors to conjugated systems. The benzenesulfonyl group serves as a stable and activating protecting group during these transformations and can be removed under specific conditions if the free N-H pyrrole is desired for biological applications or further functionalization.

Table 2: Potential Functionalization Reactions for the Scaffold

| Reaction Name | Reagents/Catalyst | Functional Group Introduced | Potential Application of Derivative |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid / Pd catalyst | Aryl, Heteroaryl | Organic electronics, Pharmaceuticals |

| Sonogashira Coupling | Terminal alkyne / Pd & Cu catalysts | Alkynyl | Click chemistry, Conjugated materials |

| Heck Coupling | Alkene / Pd catalyst | Alkenyl | Polymer precursors, Dyes |

| Buchwald-Hartwig Amination | Amine / Pd or Cu catalyst | Amino, Amido | Biologically active compounds |

| Stille Coupling | Organostannane / Pd catalyst | Alkyl, Aryl, Vinyl | Complex molecule synthesis |

| Lithiation-Substitution | Organolithium reagent, then electrophile | Various (e.g., -CHO, -COOH) | Versatile chemical intermediates |

Potential for Applications in Materials Science (e.g., organic electronics precursors)

The unique electronic and structural features of this compound make it a promising precursor for advanced materials. Pyrrole-based compounds are fundamental to materials science, particularly in the field of conducting polymers like polypyrrole. researchgate.net

Recent studies have highlighted the potential of N-substituted pyrroles, including sulfonylated variants, in the development of sustainable, biomass-based organic electronics. diva-portal.org These compounds can be electropolymerized to deposit thin, conductive polymer films on electrode surfaces. The 1-benzenesulfonyl group can modify the electronic properties of the pyrrole ring, influencing the bandgap and conductivity of the resulting polymer.

Moreover, the 3,4-dibromo positions are critical for creating well-defined, conjugated polymers. Through polymerization methods like Yamamoto or Stille coupling, this compound can be used as a monomer to synthesize regioregular polymers. The bromine atoms serve as the linking points, leading to a conjugated backbone. The ability to further functionalize these positions prior to polymerization would allow for the synthesis of custom polymers with tailored properties for applications in:

Organic Thin-Film Transistors (OTFTs): Tuning the aromatic substituents could control charge carrier mobility.

Organic Photovoltaics (OPVs): Creating donor-acceptor polymers by coupling with electron-deficient monomers.

Sensors: Incorporating specific binding sites onto the polymer backbone.

The combination of a tunable N-substituent and two reactive handles on the pyrrole core positions this compound as a versatile and valuable building block for the next generation of organic electronic materials.

Q & A

Q. What are the standard synthetic routes for 1-Benzenesulfonyl-3,4-dibromo-1H-pyrrole, and how do reaction conditions influence yield and purity?

The synthesis typically involves sequential functionalization of the pyrrole core. A validated method starts with bromination of 1-benzenesulfonylpyrrole using bromine or N-bromosuccinimide (NBS) under controlled conditions. For example, ZnBr₂-catalyzed bromination at room temperature in dichloromethane achieves 3,4-dibromo substitution with >85% yield . Key factors include:

Q. How can X-ray crystallography confirm the structure of this compound, and what crystallographic parameters are critical for validation?

Single-crystal X-ray analysis reveals a monoclinic lattice (space group P2₁/n) with unit cell dimensions:

- a = 9.6524 Å, b = 17.5137 Å, c = 15.8965 Å, β = 95.506° .

Critical validation metrics: - Bond lengths : C–Br bonds average 1.89 Å, consistent with sp²-hybridized carbons.

- Dihedral angles : The benzenesulfonyl group forms a 72.3° angle with the pyrrole plane, indicating steric hindrance .

- Disorder analysis : Refinement residuals (R < 0.05) ensure minimal positional ambiguity .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in introducing bromine atoms at the 3,4-positions of the pyrrole ring?

Regioselectivity is governed by electronic and steric effects:

- Electron-withdrawing groups : The benzenesulfonyl group deactivates the pyrrole ring, directing bromination to the 3,4-positions via σ-complex stabilization .

- Catalytic templating : ZnBr₂ coordinates with the sulfonyl oxygen, creating a transient complex that biases bromine addition to adjacent positions .

- Competitive pathways : Without catalysis, trace 2,5-dibromo byproducts may form, requiring chromatographic separation .

Q. How do different cyclization catalysts (e.g., Au vs. NaH) impact the synthesis of sulfonylated pyrrole derivatives?

Catalysts dictate reaction efficiency and byproduct profiles:

- Gold catalysis : Au(I) promotes 5-endo-dig cyclization of propargyl-pyrrole precursors, enabling rapid annulation but requiring inert conditions .

- NaH-mediated cyclization : Base-driven deprotonation favors intermolecular coupling, yielding dimeric byproducts unless stoichiometry is tightly controlled .

- Yield comparison : Au catalysis achieves 70–80% yield vs. 50–60% for NaH, but scalability is limited by catalyst cost .

Q. What computational methods predict the electronic effects of the benzenesulfonyl group on bromination reactivity?

Density Functional Theory (DFT) simulations reveal:

- Charge distribution : The sulfonyl group withdraws electron density (-I effect), lowering the HOMO energy of the pyrrole ring by 1.2 eV, favoring electrophilic attack at the 3,4-positions .

- Transition-state modeling : Bromination at C-3 has a 15 kJ/mol lower activation barrier than C-2 due to reduced steric clash with the sulfonyl substituent .

- Validation : Calculated vs. experimental NMR chemical shifts (Δδ < 0.1 ppm) confirm model accuracy .

Q. Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.